N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a propanamide linker connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The (2Z)-configuration ensures specific stereoelectronic properties, influencing its biological interactions and stability.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-8-15-17-13(22-8)14-11(20)6-7-19-12(21)9-4-2-3-5-10(9)16-18-19/h2-5H,6-7H2,1H3,(H,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQNCPHXLLODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both thiadiazole and benzotriazine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interact with other cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives with Varying Substituents
N-[(2Z)-5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structural Difference : Cyclobutyl substituent at the 5-position of the thiadiazole instead of methyl.
- Impact : Larger hydrophobic groups like cyclobutyl may enhance membrane permeability but reduce solubility. Molecular weight increases to 356.40 g/mol compared to the methyl analog (estimated ~340 g/mol) .
- Synthetic Route : Similar coupling strategies likely apply, though cyclobutyl introduction may require specialized reagents.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
Benzenesulfonamide and Benzamide Analogs
(Z)-2-(2-(4-(N-((Z)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide
- Structural Difference: Sulfamoyl and hydrazone moieties replace benzotriazinone-propanamide.
- Activity: Demonstrates anti-glomerular basement membrane (anti-GBM) activity (score: 1.0000), suggesting strong target engagement. The sulfamoyl group may enhance solubility but reduce metabolic stability compared to benzotriazinone .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structural Difference: Dimethylamino-acryloyl substituent introduces basicity and conjugation.
- Synthesis: 82% yield via enaminone reactions with active methylene compounds. IR bands at 1690 and 1638 cm⁻¹ confirm dual carbonyl groups .
Metabolic and Stability Comparisons
- N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO): A sulfenic acid derivative prone to auto-oxidation and glutathione-mediated recycling, forming futile metabolic cycles. The target compound’s benzotriazinone may confer greater stability by avoiding reactive sulfhydryl groups .
- Acetylcysteine Conjugate of Methazolamide (MAC) : Highlights thiadiazole susceptibility to nucleophilic attack. The propanamide linker in the target compound may mitigate this via steric hindrance .
Enzyme Inhibition Potential
- DHFR Inhibition: Thiadiazole derivatives (e.g., N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide) show DHFR binding via molecular docking. The target compound’s benzotriazinone may mimic folate’s pteridine ring, enhancing inhibition .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that incorporates a thiadiazole and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
- Molecular Formula : C₁₂H₁₅N₃O₃S
- Molecular Weight : 281.33 g/mol
- CAS Number : 946340-62-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which allow for various interactions with biological targets. The presence of the thiadiazole and benzotriazine rings suggests potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies on similar thiadiazole compounds have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various thiadiazole-based compounds that showed promising cytotoxic effects against cancer cell lines. The anticancer mechanisms may involve apoptosis induction and inhibition of cell proliferation.
Case Studies
-
Thiadiazole Derivatives in Cancer Treatment :
- A study synthesized several thiadiazole derivatives and tested their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential.
-
Antimicrobial Efficacy :
- Research focused on the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating effective antimicrobial action.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures are known to inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Benzotriazine moieties can intercalate into DNA, disrupting replication and transcription processes.
Research Findings
Recent literature reviews indicate that heterocyclic compounds like thiadiazoles play a critical role in drug design due to their diverse biological activities. Specifically:
- Thiadiazole scaffolds have been utilized as bioisosteres for more traditional drug functionalities.
- The pharmacological profiles of these compounds are enhanced by modifications at various positions on the ring structure.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Thiadiazole A | Anticancer | HeLa | 5 |
| Thiadiazole B | Antimicrobial | E. coli | 20 |
| Thiadiazole C | Antimicrobial | S. aureus | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
